
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is a chemical compound with the molecular formula C14H19BrN2O It is characterized by the presence of a bromine atom, a methyl group, and an azepane ring attached to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide typically involves the reaction of 2-bromo-4-methylaniline with azepane-1-carboxylic acid chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced amides or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as N-oxides or carboxylic acids.
Reduction Reactions: Reduced amides or amines.
Applications De Recherche Scientifique
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.
Mécanisme D'action
The mechanism of action of N-(2-bromo-4-methylphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-bromo-4-methylphenyl)azepane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(2-bromo-4-methylphenyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(2-bromo-4-methylphenyl)morpholine-1-carboxamide: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19BrN2O |
|---|---|
Poids moléculaire |
311.22 g/mol |
Nom IUPAC |
N-(2-bromo-4-methylphenyl)azepane-1-carboxamide |
InChI |
InChI=1S/C14H19BrN2O/c1-11-6-7-13(12(15)10-11)16-14(18)17-8-4-2-3-5-9-17/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
Clé InChI |
SPMXLRLVYSBBGI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)N2CCCCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


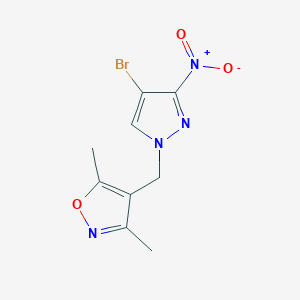
![8-Bromo-6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B14913710.png)

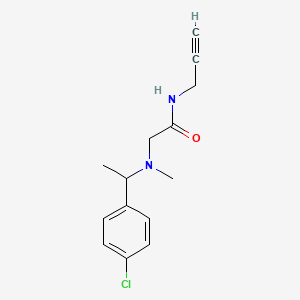
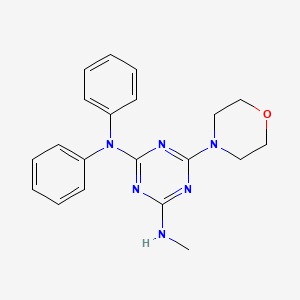
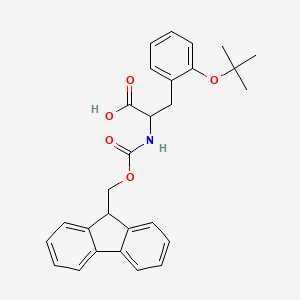

![N-[(4-chlorophenyl)methyl]-4-[(15S)-10-(4-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14913750.png)

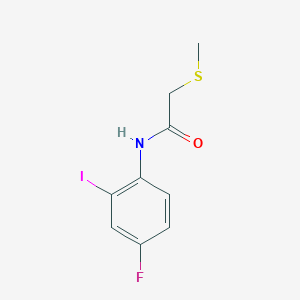



![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)
